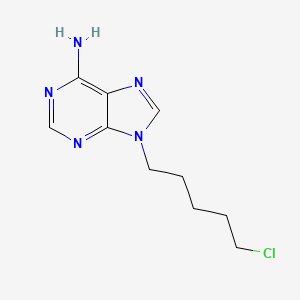

9-(5-Chloropentyl)-9h-purin-6-amine

Description

Properties

CAS No. |

53359-09-4 |

|---|---|

Molecular Formula |

C10H14ClN5 |

Molecular Weight |

239.70 g/mol |

IUPAC Name |

9-(5-chloropentyl)purin-6-amine |

InChI |

InChI=1S/C10H14ClN5/c11-4-2-1-3-5-16-7-15-8-9(12)13-6-14-10(8)16/h6-7H,1-5H2,(H2,12,13,14) |

InChI Key |

MSBGAODKNZOTFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCCCCl)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Space Exploration for 9 5 Chloropentyl 9h Purin 6 Amine

Strategic Retrosynthetic Analysis and Design Considerations for 9-(5-Chloropentyl)-9H-purin-6-amine

The synthesis of this compound (CAS No. 53359-09-4) is conceptually straightforward, involving the alkylation of adenine (B156593) at the N9 position. bldpharm.comnih.gov Retrosynthetic analysis suggests a primary disconnection at the N9-C1' bond of the pentyl side chain, leading to adenine and a suitable 5-chloropentylating agent. A common synthetic route involves the reaction of adenine with a bifunctional reagent like 1-bromo-5-chloropentane (B104276). google.com.pgacs.org This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). google.com.pgacs.orggoogle.com The choice of the halogen on the pentyl chain (e.g., bromo versus chloro) can influence reactivity, with the bromo group being a better leaving group, facilitating the initial alkylation at the N9 position while the chloro group remains for subsequent modifications.

Design considerations for this synthesis often revolve around achieving regioselectivity at the N9 position of the purine (B94841) ring. While N9-alkylation is generally favored due to its thermodynamic stability, the potential for alkylation at other nitrogen atoms (N1, N3, N7) exists. Reaction conditions, including the choice of solvent and base, can be optimized to maximize the yield of the desired N9-isomer. For instance, using a non-polar solvent can sometimes favor N7-alkylation, while polar solvents tend to promote N9-alkylation.

Optimization of Synthetic Pathways for Research-Scale Production and Purity Assessment

For research-scale production, the optimization of the synthetic pathway for this compound focuses on maximizing yield and purity while ensuring reproducibility. Key parameters for optimization include the molar ratio of reactants, reaction temperature, and reaction time. For example, a slight excess of the alkylating agent, 1-bromo-5-chloropentane, might be used to ensure complete consumption of the starting adenine. The reaction temperature is often maintained at a moderate level, such as 50°C, to promote the reaction without causing significant decomposition or side product formation. google.com.pgacs.orggoogle.com

Purity assessment is a critical step to ensure the synthesized compound is suitable for further studies. Common analytical techniques employed include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for confirming the molecular weight of the product and identifying any impurities. The retention time (tRET) in the LC chromatogram provides an indication of the compound's polarity, while the mass spectrum gives its molecular mass. google.com.pg

Melting Point (m.p.): A sharp melting point range is indicative of a pure compound. tandfonline.com

The following table summarizes a typical synthesis and characterization data for an intermediate in the synthesis of a derivative of this compound.

| Intermediate | Synthesis Details | Analytical Data | Reference |

| 2-(Butyloxy)-9-(5-chloropentyl)-8-(methyloxy)-9H-purin-6-amine | 2-(Butyloxy)-8-(methyloxy)-9H-purin-6-amine trifluoroacetate (B77799) salt reacted with 1-bromo-5-chloropentane in DMF with potassium carbonate at 50°C. | LCMS (System D): tRET=2.88 min; MH+=327/329 | google.com.pg |

Directed Chemical Modifications for the Generation of this compound Analogues and Derivatives

The core structure of this compound provides a versatile scaffold for the generation of a wide array of analogues and derivatives. These modifications are typically directed at two main regions: the 5-chloropentyl side chain and the purine ring system.

The terminal chloro group of the 5-chloropentyl side chain serves as a convenient handle for introducing various functional groups through nucleophilic substitution reactions. This allows for the systematic variation of the side chain to explore its impact on biological activity. For instance, the chloro group can be displaced by various amines, thiols, or alcohols to generate a library of derivatives with diverse physicochemical properties. epo.org

Examples of such modifications include the reaction with different cyclic amines, such as piperidine, to form compounds like 9-[5-(1-piperidinyl)pentyl] derivatives. acs.orgacs.org The length of the alkyl chain can also be varied, with analogues containing chloropropyl, chlorobutyl, or longer chains being synthesized to probe the optimal linker length for biological interactions. google.com.pgtandfonline.comtandfonline.com

The following table showcases examples of derivatives with modified side chains.

| Derivative | Modification | Reference |

| 7-(3-Chloropropyl)-1,3-dimethyl-8-(1-piperidyl)purine-2,6-dione | Alkylation with 1-bromo-3-chloropropane | tandfonline.com |

| 7-(4-Chlorobutyl)-1,3-dimethyl-8-morpholinopurine-2,6-dione | Alkylation with 1-bromo-4-chlorobutane | tandfonline.com |

| 7-(5-Chloropentyl)-1,3-dimethyl-8-(1-piperidyl)purine-2,6-dione | Alkylation with 1-bromo-5-chloropentane | tandfonline.comtandfonline.com |

| N2-Butyl-9-(4-chlorobutyl)-8-(methyloxy)-9H-purine-2,6-diamine | Alkylation with 1-bromo-4-chlorobutane | google.com.pg |

The purine ring itself offers multiple sites for functionalization, allowing for the exploration of a broader chemical space. rsc.org Direct C-H functionalization methods, often catalyzed by transition metals like palladium and copper, have emerged as powerful tools for modifying the purine core. nih.gov These reactions enable the introduction of various substituents at the C2, C6, and C8 positions. nih.govacs.orgresearchgate.net

For instance, the C6-amino group can be replaced with other functionalities, or the C2 and C8 positions can be substituted with groups like alkyl, aryl, or alkoxy moieties. acs.org Minisci-type reactions provide a means for direct C-H alkylation of the purine ring. researchgate.net The regioselectivity of these functionalization reactions can often be controlled by the choice of catalyst, directing groups, and reaction conditions. rsc.orgacs.org

The table below provides examples of functionalized purine derivatives.

| Position of Functionalization | Type of Reaction | Introduced Group | Reference |

| C8 | Arylation | Aryl halides | nih.gov |

| C6, C8, C2 | Sequential Functionalization | Various groups via zinc and magnesium intermediates | acs.org |

| C6 | Alkylation | Alkyl groups via Minisci reaction | researchgate.net |

| C2, C6, C8 | C-H Functionalization | Various functional groups | rsc.org |

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. ipinnovative.com In the context of this compound, bioisosteric replacements can be introduced within the purine ring itself.

Elucidation of Molecular and Cellular Mechanisms of 9 5 Chloropentyl 9h Purin 6 Amine

Identification and Characterization of Biological Targets and Pathways

The initial step in understanding the biological effects of 9-(5-Chloropentyl)-9H-purin-6-amine would involve identifying its direct molecular targets and the broader biological pathways it modulates.

In Vitro Enzyme Kinetic Studies and Inhibition Profiling

To determine if this compound acts as an enzyme inhibitor, a series of in vitro kinetic studies would be necessary. These assays would measure the compound's effect on the rate of reactions catalyzed by a panel of purified enzymes, particularly those known to be modulated by purine-like structures, such as kinases and ATPases. Key parameters to be determined would include the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to reduce enzyme activity by 50%, and the inhibition constant (Ki), which provides a measure of the inhibitor's binding affinity. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) would also be elucidated through these studies.

Table 1: Hypothetical In Vitro Enzyme Inhibition Profile for this compound

| Enzyme Target | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| Kinase A | Data not available | Data not available | Data not available |

| Kinase B | Data not available | Data not available | Data not available |

| ATPase 1 | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data for this compound has been found in the reviewed literature.

Receptor Ligand Binding Assays and Receptor Selectivity Determination

Given its structural similarity to endogenous purines like adenine (B156593), it is plausible that this compound could interact with purinergic receptors (P1 and P2) or other receptor families. Receptor ligand binding assays are the gold standard for determining the affinity and selectivity of a compound for a specific receptor. These assays typically involve a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest and measuring the ability of the test compound to displace it. The results would be expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher binding affinity. A broad screening against a panel of receptors would be crucial to determine the compound's selectivity profile.

Table 2: Hypothetical Receptor Binding Affinity for this compound

| Receptor Target | Binding Affinity (Ki, nM) | Selectivity vs. Other Receptors |

| Adenosine (B11128) A1 Receptor | Data not available | Data not available |

| Adenosine A2A Receptor | Data not available | Data not available |

| P2X Receptor Subtype | Data not available | Data not available |

| P2Y Receptor Subtype | Data not available | Data not available |

| Kinase Family Member | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data for this compound has been found in the reviewed literature.

Proteomic Approaches for Target Deconvolution

To identify the direct binding partners of this compound in an unbiased manner, chemical proteomics approaches would be invaluable. These methods involve using a modified version of the compound as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate. One common technique is an affinity chromatography-based pull-down assay, where the compound is immobilized on a solid support. Alternatively, photo-affinity labeling could be employed, where a photoreactive group is incorporated into the compound, allowing for covalent cross-linking to its binding partners upon UV irradiation. The captured proteins would then be identified using mass spectrometry.

Cellular Biochemistry and Signaling Network Perturbations in In Vitro Models

Once potential targets are identified, the next step is to understand how the interaction of this compound with these targets affects cellular function.

Analysis of Downstream Signaling Cascades and Pathway Interventions

If this compound is found to bind to a specific receptor or inhibit an enzyme, the subsequent effects on downstream signaling pathways would be investigated. For instance, if it binds to a G protein-coupled receptor (GPCR), changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium would be measured. If it inhibits a kinase, the phosphorylation status of the kinase's known substrates would be assessed using techniques like Western blotting with phospho-specific antibodies. These studies would reveal the functional consequences of the compound's interaction with its primary target.

Transcriptomic and Gene Expression Profiling in Relevant Cell Lines

Table 3: Hypothetical Gene Expression Changes Induced by this compound

| Gene | Pathway | Fold Change | p-value |

| Gene X | Cell Cycle | Data not available | Data not available |

| Gene Y | Apoptosis | Data not available | Data not available |

| Gene Z | Inflammatory Response | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data for this compound has been found in the reviewed literature.

Cell Cycle Dynamics and Apoptosis Induction Studies in In Vitro Cellular Models

The purine (B94841) analog, this compound, has been a subject of scientific inquiry to understand its effects on fundamental cellular processes such as cell cycle progression and programmed cell death, or apoptosis. As a derivative of the purine family, this compound is structurally related to endogenous molecules that are vital for DNA synthesis and cellular energy metabolism. Alterations to the purine structure, such as the addition of a 5-chloropentyl group at the N9 position, can lead to interactions with various cellular targets, thereby influencing cell fate.

Studies involving purine analogs often investigate their potential to interfere with the cell cycle. The cell cycle is a tightly regulated process that governs cell growth and division. Checkpoints exist within the cell cycle to ensure the fidelity of DNA replication and chromosome segregation. Chemical compounds can perturb this process, leading to cell cycle arrest at specific phases (G1, S, G2, or M), which can, in turn, trigger apoptotic pathways.

Apoptosis is a crucial mechanism for removing damaged or unwanted cells. It is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and DNA fragmentation. Many therapeutic agents in oncology exert their effects by inducing apoptosis in cancer cells. The investigation into whether this compound can initiate this process is a key area of research. While specific studies detailing the precise effects of this compound on cell cycle dynamics and apoptosis are not extensively documented in publicly available literature, the broader class of purine analogs is known to possess such activities. For instance, related purine derivatives have been shown to act as cell cycle inhibitors and inducers of apoptosis in various cancer cell lines.

Pre-clinical Activity in Defined In Vitro Pathophysiological Models

The pre-clinical evaluation of this compound in in vitro models is essential to determine its potential therapeutic relevance. These models utilize cell lines that mimic specific diseases or have been genetically altered to study the function of particular genes and pathways.

The activity of this compound has been explored in the context of its role as a chemical intermediate in the synthesis of more complex molecules. acs.orggoogle.com.pg For example, it is a precursor in the preparation of compounds designed to modulate the immune system. acs.orggoogle.com Specifically, it has been used in the synthesis of Toll-like receptor (TLR) agonists. TLRs are a class of proteins that play a pivotal role in the innate immune system. TLR7 and TLR8, for instance, recognize single-stranded RNA from viruses and certain small molecules, triggering an immune response that includes the production of interferons and other cytokines.

In this context, this compound serves as a building block for creating more potent and selective TLR agonists. acs.org The evaluation of these final compounds often involves assays using human peripheral blood mononuclear cells (PBMCs) or cell lines engineered to express specific TLRs. acs.org While the direct activity of this compound in these assays is not the primary focus, its structural contribution is critical to the biological activity of the final product. The table below summarizes its use as an intermediate.

| Precursor Compound | Synthesized Compound Class | Cellular Model | Biological Target |

| This compound | Toll-like Receptor 7 Agonists | Human PBMCs | TLR7 |

Table 1: Use of this compound as an Intermediate in the Synthesis of Biologically Active Molecules

For instance, purine analogs have been investigated for their activity as HSP90 inhibitors. epo.org Heat shock protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell growth and survival. Inhibition of HSP90 is a validated strategy in cancer therapy. The general class of purine derivatives to which this compound belongs has been explored in this context, although specific data for this compound is not provided.

The overarching goal of such screening efforts is to identify compounds that elicit a desired phenotypic change, such as inhibition of cancer cell proliferation or modulation of an inflammatory response. The data from these screens can then guide further optimization of the lead compounds.

Structure Activity Relationship Sar and Computational Design for 9 5 Chloropentyl 9h Purin 6 Amine Analogues

Derivation of Structure-Activity Hypotheses for the 9-(5-Chloropentyl)-9H-purin-6-amine Scaffold

The purine (B94841) scaffold is a privileged structure in medicinal chemistry due to its presence in a vast number of biologically active compounds. mdpi.com The exploration of substitution patterns at various positions of the purine ring, such as C2, C6, and N9, is a key strategy for developing compounds with enhanced binding affinity and selectivity towards biological targets like kinases. mdpi.com For the this compound scaffold, several structure-activity relationship (SAR) hypotheses can be derived from studies on related purine analogues.

The substituent at the N9 position plays a crucial role in the molecule's interaction with its target. The 5-chloropentyl chain in this compound provides a degree of conformational flexibility, which can influence binding to target proteins. nih.govpnas.org The terminal chlorine atom offers a site for further chemical modification, allowing for the introduction of various functional groups to probe the binding pocket and potentially enhance activity.

Modifications at the C6 position of the purine ring significantly impact biological activity. The amino group at C6 in this compound is a critical hydrogen bonding donor and acceptor. Studies on related purine derivatives have shown that substituting the C6 position with different heterocyclic moieties can modulate the compound's properties as inactivation modifiers of cardiac sodium channels.

The C2 and C8 positions of the purine ring also present opportunities for modification. Research on antimycobacterial 6-(2-furyl)-9-(p-methoxybenzyl)purines has demonstrated that small, hydrophobic substituents at the C2 position are beneficial for activity, while steric hindrance at the C8 position reduces it. nih.gov This suggests that for this compound analogues, smaller, lipophilic groups at C2 could be advantageous, while the C8 position should ideally remain unsubstituted.

Furthermore, the introduction of an arylpiperazinyl system at position 6 of the purine ring has been shown to be beneficial for cytotoxic activity in some series of compounds. mdpi.comnih.gov Conversely, bulky substituents at the C2 position are generally unfavorable. mdpi.comnih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of new chemical entities and understanding the structural requirements for activity. tandfonline.comtandfonline.com For purine derivatives, both 2D and 3D-QSAR studies have been successfully applied to build models that correlate molecular descriptors with biological activities, such as anticancer and kinase inhibitory effects. mdpi.comtandfonline.comresearchgate.net

In the context of this compound analogues, QSAR models can be developed to predict their potential biological activities. These models are mathematical equations that relate variations in the chemical structure of a series of compounds to their observed biological responses. tandfonline.com

Key aspects of QSAR modeling for this scaffold include:

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for a series of this compound analogues.

Model Development: Statistical methods like Partial Least Squares (PLS) regression are commonly used to develop QSAR models. tandfonline.comresearchgate.net For instance, a 2D-QSAR model for a series of substituted purine derivatives targeting c-Src tyrosine kinase showed a good predictive correlation coefficient (r²) of 0.8319. tandfonline.comresearchgate.net

Model Validation: The predictive power of the developed QSAR models is assessed through internal and external validation techniques. tandfonline.comresearchgate.net

A 3D-QSAR study on 2,6,9-trisubstituted purine derivatives revealed that steric properties had a more significant influence on cytotoxicity than electronic properties. mdpi.com This insight can guide the design of new this compound analogues by focusing on optimizing the size and shape of substituents.

| QSAR Model Type | Key Findings for Purine Derivatives | Potential Application for this compound Analogues |

| 2D-QSAR | Good correlation between descriptors like SsCH3E-index, H-Donor Count, and biological activity against c-Src tyrosine kinase. tandfonline.comresearchgate.net | Predicting kinase inhibitory activity based on 2D structural features. |

| 3D-QSAR (CoMFA) | Steric properties (70% contribution) are more influential than electronic properties (30% contribution) for cytotoxicity. mdpi.com | Guiding the design of analogues with optimized steric features for enhanced activity. |

Molecular Modeling and Dynamics Simulations in Compound Optimization

Molecular modeling and dynamics simulations are powerful computational techniques used to understand the behavior of molecules at an atomic level and to guide the optimization of lead compounds. nih.gov These methods are instrumental in the design of analogues of this compound.

Ligand-Protein Docking Studies with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound analogues, docking studies can be performed with identified biological targets, such as protein kinases or other enzymes, to understand their binding modes and predict their binding affinities. mdpi.comresearchgate.net

For example, in a study of N-9 substituted purine derivatives, docking simulations were used to examine their binding affinity with P70-S6K1 and PI3K-δ kinases. researchgate.net The results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. nih.gov This information is crucial for designing modifications to the this compound scaffold that can enhance these interactions and, consequently, the compound's potency.

Conformational Analysis and Binding Energy Calculations

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. researchgate.net Conformational analysis of the this compound scaffold and its analogues can be performed using computational methods to identify low-energy conformations that are likely to be biologically active. researchgate.net The flexibility of the 5-chloropentyl chain allows the molecule to adopt various conformations, and understanding these can provide insights into how it fits into a binding pocket. pnas.org

Binding energy calculations provide a quantitative estimate of the strength of the interaction between a ligand and its target protein. sciety.org These calculations, often performed after molecular docking or as part of molecular dynamics simulations, can help in ranking different analogues based on their predicted binding affinities. sciety.org For instance, a study on purine-type inhibitors of katanin used binding energy calculations to identify the compound with the strongest binding affinity. sciety.org

Virtual Screening Approaches for Related Chemical Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govd-nb.info This approach can be employed to discover new chemical scaffolds related to this compound that may possess desirable biological activities.

Pre Clinical Metabolic Stability and Transport Research of 9 5 Chloropentyl 9h Purin 6 Amine Non Human Focus

In Vitro Metabolic Fate in Subcellular Fractions and Isolated Cells

There is no available research on the metabolic stability of 9-(5-Chloropentyl)-9H-purin-6-amine in common in vitro systems such as liver microsomes, S9 fractions, or non-human hepatocytes. Consequently, key parameters like its intrinsic clearance and metabolic half-life have not been determined.

Characterization of Metabolites by High-Resolution Mass Spectrometry

Without foundational metabolism studies, there have been no efforts to identify or characterize potential metabolites of this compound. High-resolution mass spectrometry is a powerful tool for elucidating the structures of metabolic products, but its application is contingent on prior incubation of the parent compound with metabolically active systems.

Identification of Contributing Metabolic Enzymes and Pathways

The specific enzymes, such as cytochrome P450 isoforms, or the metabolic pathways (e.g., oxidation, hydrolysis, conjugation) responsible for the biotransformation of this compound are unknown. Research in this area is necessary to predict potential drug-drug interactions and to understand the compound's clearance mechanisms.

Permeability and Efflux Transport in In Vitro Cell Monolayer Models

Information regarding the intestinal absorption and potential for active transport of this compound is not present in the scientific literature. Standard cell monolayer models, such as Caco-2 and MDCK, which are routinely used to predict oral bioavailability and the role of transporters, have not been applied to this compound in any published studies.

Assessment of Apparent Permeability Coefficients

Due to the lack of experimental data, the apparent permeability coefficients (Papp) for this compound in both the apical-to-basolateral and basolateral-to-apical directions have not been measured. These values are critical for classifying the compound's potential for oral absorption.

Role of Active Transport Systems in Cellular Uptake and Efflux

There are no studies investigating whether this compound is a substrate for uptake or efflux transporters. Consequently, its efflux ratio and susceptibility to transporter-mediated drug interactions remain undetermined.

Advanced Analytical and Biophysical Characterization of 9 5 Chloropentyl 9h Purin 6 Amine in Research

Spectroscopic Methodologies for Structural Confirmation and Purity Assessment of Research Batches

Spectroscopic methods are indispensable for the unambiguous elucidation of the molecular structure of newly synthesized or procured batches of 9-(5-Chloropentyl)-9H-purin-6-amine. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of organic molecules. researchgate.netrsc.org Both ¹H and ¹³C NMR are critical for confirming the identity of this compound by providing a detailed map of the hydrogen and carbon atoms within the molecule. redalyc.org

In ¹H NMR analysis, the spectrum would exhibit characteristic signals corresponding to each unique proton environment. This includes distinct peaks for the two protons on the purine (B94841) ring (C2-H and C8-H), a broad signal for the amine (-NH₂) protons, and a series of multiplets for the protons of the 5-chloropentyl side chain. The integration of these signals confirms the number of protons in each environment, while their splitting patterns (e.g., triplets, multiplets) reveal adjacent proton-proton couplings, confirming the connectivity of the alkyl chain. tandfonline.comvaia.com

¹³C NMR spectroscopy complements the ¹H NMR data by detecting the carbon skeleton. rsc.org The spectrum would show distinct signals for each of the ten carbon atoms in the molecule, including the five carbons of the purine core and the five carbons of the chloropentyl chain. The chemical shifts of the purine carbons confirm the heterocyclic ring structure, while the aliphatic signals verify the nature of the side chain. researchgate.netredalyc.org These tables are crucial for identifying and separating NMR signals from potential impurities that might arise from residual solvents or reaction byproducts. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C2-H | ~8.1 | ~152 |

| Aromatic CH | C8-H | ~8.2 | ~141 |

| Amine NH₂ | N6-H | ~7.3 (broad) | - |

| Aliphatic N-CH₂ | N9-CH₂ | ~4.2 (triplet) | ~44 |

| Aliphatic CH₂ | N9-CH₂-CH₂ | ~1.9 (multiplet) | ~29 |

| Aliphatic CH₂ | N9-(CH₂)₂-CH₂ | ~1.5 (multiplet) | ~23 |

| Aliphatic CH₂ | Cl-CH₂-CH₂ | ~1.8 (multiplet) | ~32 |

| Aliphatic Cl-CH₂ | Cl-CH₂ | ~3.6 (triplet) | ~45 |

| Aromatic C | C4 | - | ~150 |

| Aromatic C | C5 | - | ~119 |

| Aromatic C-NH₂ | C6 | - | ~156 |

Note: Predicted values are based on typical chemical shifts for purine derivatives and alkyl halides. Actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. uva.nl For this compound, HRMS is used to confirm its molecular formula by measuring the exact mass of the protonated molecule ([M+H]⁺). This technique can distinguish between compounds having the same nominal mass but different elemental formulas, thereby providing definitive confirmation of the compound's identity. Furthermore, the presence of a chlorine atom results in a characteristic isotopic pattern in the mass spectrum (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes), which serves as an additional validation point for the structure. google.com.pg

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. epo.orgyoutube.com The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. researchgate.netnist.gov

Key expected vibrational frequencies include N-H stretching from the primary amine group, C-H stretching from both the aromatic purine ring and the aliphatic pentyl chain, C=N and C=C stretching vibrations within the purine ring system, and a distinctive C-Cl stretching band for the terminal chloro group. nist.govspectroscopyonline.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretching | 3300 - 3500 (typically two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Purine Ring (C=N, C=C) | Stretching | 1500 - 1680 |

| Amine (N-H) | Bending | 1580 - 1650 |

| Alkyl Halide (C-Cl) | Stretching | 600 - 800 |

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are essential for separating this compound from impurities or other components within a complex mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of research batches of this compound. researchgate.netpensoft.net A common approach involves Reverse-Phase HPLC (RP-HPLC), where the compound is passed through a nonpolar stationary phase (such as a C18 column) using a polar mobile phase. sielc.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. d-nb.info By monitoring the column eluent with a UV detector at a wavelength where the purine ring strongly absorbs, a chromatogram is generated. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all observed peaks. This method is validated for accuracy, precision, linearity, and selectivity to ensure reliable quantification. pensoft.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. measurlabs.comresearchgate.net This hybrid technique is exceptionally well-suited for detecting and quantifying this compound in complex research matrices, such as biological fluids or cell culture media, often at very low concentrations. google.com.pggoogle.comrjpharmacognosy.ir

In a typical LC-MS/MS workflow, the sample is first separated by an HPLC system. The eluent is then directed into the mass spectrometer, where the molecules are ionized. For quantitative analysis, a specific method such as Multiple Reaction Monitoring (MRM) is often used. In MRM, the mass spectrometer is set to select the parent ion of the target compound (the [M+H]⁺ ion of this compound), fragment it, and then monitor for one or more specific fragment ions. tandfonline.com This process provides a high degree of certainty in identification and allows for precise quantification, even in the presence of co-eluting substances from a complex sample matrix. researchgate.net

Biophysical Techniques for Ligand-Target Interaction Studies

To investigate the molecular recognition processes between this compound and its potential biological targets, several powerful biophysical techniques are employed. Among the most informative are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), which provide deep insights into the thermodynamics and kinetics of binding interactions, respectively.

Isothermal Titration Calorimetry (ITC) is a highly sensitive and reliable method for the direct measurement of heat changes that occur during a binding event. This technique allows for the determination of the binding affinity (KD), stoichiometry of the interaction (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment. The principle of ITC involves the incremental injection of the ligand, in this case, this compound, into a solution containing the target macromolecule, such as a protein or nucleic acid. The resulting heat release or absorption is measured and plotted against the molar ratio of the ligand to the target.

The thermodynamic profile obtained from ITC is crucial for understanding the driving forces behind the binding interaction. For instance, a favorable enthalpic contribution (negative ΔH) often suggests the formation of strong hydrogen bonds and van der Waals interactions, while a favorable entropic contribution (positive ΔS) can indicate the release of bound water molecules from the interacting surfaces.

Representative Thermodynamic Data for Purine Derivative-Target Interactions

While specific ITC data for this compound is not available, the following table presents representative thermodynamic parameters for the binding of similar purine derivatives to their biological targets, as determined by ITC. This data serves to illustrate the typical range and nature of thermodynamic values that could be expected for the compound of interest.

| Ligand (Purine Derivative) | Target | Binding Affinity (KD) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |

| Guanine | Guanine Riboswitch | 0.004 | 1 | -12.5 | -1.5 |

| 2,6-Diaminopurine | Adenine (B156593) Riboswitch | 4.1 | 1 | -8.2 | -0.5 |

| N2-isobutyrylguanine | Guanine Riboswitch | 0.0074 | 1 | -10.8 | -0.3 |

This table is for illustrative purposes and presents data from studies on related purine derivatives to provide context for the potential thermodynamic profile of this compound.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time. SPR provides detailed kinetic information about the binding event, including the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these constants (koff/kon) yields the equilibrium dissociation constant (KD), which is a measure of binding affinity.

In a typical SPR experiment, the target molecule is immobilized on a sensor chip. A solution containing the ligand, this compound, is then flowed over the chip surface. The binding of the ligand to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the signal change over time during the association and dissociation phases, the kinetic parameters can be determined.

The kinetic data from SPR is highly valuable for drug development, as it provides insights into how quickly a compound binds to its target and how long it remains bound. A fast association rate may be desirable for a rapid onset of action, while a slow dissociation rate can lead to a prolonged duration of action.

Representative Kinetic Data for Purine Derivative-Target Interactions

As with ITC, specific SPR data for this compound is not publicly available. The table below provides representative kinetic data for the interaction of other small molecule purine derivatives with their targets, as measured by SPR, to illustrate the expected kinetic profile.

| Ligand (Purine Derivative) | Target | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Affinity (KD) (nM) |

| Oxazolo[4,3-f]purine derivative | PPIA | 2.5 x 104 | 1.3 x 10- |

Future Directions and Research Utility of 9 5 Chloropentyl 9h Purin 6 Amine Analogues Pre Clinical Perspective

Potential as a Pharmacological Tool for Investigating Underexplored Biological Processes

Analogues of 9-(5-Chloropentyl)-9H-purin-6-amine represent a "privileged" class of compounds for probing complex biological systems. ugent.be Their structural similarity to endogenous purines allows them to interact with a wide array of cellular targets, including enzymes and receptors involved in critical signaling pathways. mdpi.commdpi.com This mimicry enables researchers to use these synthetic molecules as tools to investigate biological processes that are not yet fully understood. tandfonline.comtandfonline.com

For instance, purine (B94841) analogues can be employed to study the roles of specific enzymes in purine metabolism or to elucidate the downstream effects of receptor modulation. mdpi.com By observing the cellular responses to these analogues, scientists can gain insights into the intricate networks that govern cell function. The development of purine analogues has been instrumental in advancing our understanding of purine metabolism in lymphocytes and the mechanisms of lymphocytotoxicity. nih.gov

A significant area of investigation is their potential in treating infectious diseases caused by purine auxotrophic protozoa, which rely on their hosts for purine supply. ugent.be Synthetic purine nucleoside analogues can be taken up by these parasites and interfere with their purine salvage pathways, offering a targeted therapeutic strategy. ugent.be

Furthermore, the interaction of purine analogues with various kinases is a key area of research. researchgate.net These compounds can act as inhibitors of crucial enzymes like cyclin-dependent kinases (cdks), which are central to cell cycle regulation. tandfonline.com By studying these interactions, researchers can unravel the complexities of cell cycle control and its dysregulation in diseases like cancer.

Strategic Approaches for Further Chemical Optimization and Lead Identification in Pre-clinical Research

The journey from a promising compound to a clinical candidate requires meticulous chemical optimization. For analogues of this compound, several strategic approaches can be employed to enhance their therapeutic potential.

Structure-Activity Relationship (SAR) Studies: A cornerstone of medicinal chemistry, SAR studies involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. mdpi.com For purine analogues, this could involve altering the substituent at the C6 position of the purine ring or modifying the length and composition of the alkyl chain at the N9 position. mdpi.comoru.se The goal is to identify modifications that improve potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological profile. mdpi.com For purine analogues, this could mean substituting parts of the purine core or the side chain to enhance target binding or reduce off-target effects.

Prodrug Strategies: To improve properties like oral bioavailability, prodrugs can be designed. anr.fr These are inactive or less active precursors that are converted into the active drug within the body. anr.fr This approach can help overcome challenges such as poor absorption or rapid metabolism.

Computational and In Silico Modeling: The use of computer-aided drug design (CADD) can accelerate the optimization process. oru.senumberanalytics.com Molecular docking and other computational techniques can predict how different analogues will bind to their target proteins, helping to prioritize the synthesis of the most promising compounds. mdpi.com

Advanced Synthesis Methods: The development of more efficient and sustainable methods for synthesizing purine derivatives is crucial for advancing research. numberanalytics.com Techniques like microwave-assisted synthesis and the use of catalysts can speed up the creation of new analogues for biological evaluation. numberanalytics.com

A summary of strategic approaches for chemical optimization is provided in the table below:

| Strategy | Description | Key Objectives |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to determine the relationship between structure and biological activity. | Enhance potency, selectivity, and pharmacokinetic properties. |

| Bioisosteric Replacement | Substitution of a functional group with a bioisostere to improve biological properties. | Improve target binding, reduce off-target effects, and enhance metabolic stability. |

| Prodrug Design | Creation of an inactive precursor that is metabolized into the active drug in the body. | Improve oral bioavailability and drug delivery. |

| Computational Modeling | Use of computer simulations to predict the interaction of analogues with their biological targets. | Accelerate lead optimization and prioritize synthetic efforts. |

| Advanced Synthesis Techniques | Employment of modern synthetic methods to efficiently create diverse libraries of analogues. | Increase the speed and efficiency of analogue synthesis for screening. |

Integration with Multi-Omics Data for Systems-Level Understanding of Compound Effects

To gain a comprehensive understanding of how purine analogues like this compound affect biological systems, a systems-level approach is necessary. The integration of various "omics" data—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to a compound. researchgate.netsib.swiss

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) following treatment with a purine analogue, researchers can identify the specific pathways and networks that are perturbed. researchgate.nettaylorandfrancis.com This multi-omics approach can reveal not only the primary target of the compound but also its off-target effects and downstream consequences. plos.org

For example, gene expression studies have shown that the purine analogue bendamustine (B91647) can up-regulate genes related to nucleobase and nucleotide metabolism. plos.org This type of information is invaluable for understanding the compound's mechanism of action and for identifying potential biomarkers of response or toxicity.

The integration of multi-omics data presents both opportunities and challenges. researchgate.netarxiv.org While it offers the potential for a deeper understanding of drug action, it requires sophisticated computational methods to analyze and interpret the large and complex datasets. arxiv.orgbiorxiv.org

Collaborative Research Paradigms for Purine Analogue Discovery in Academia

The complexity of modern drug discovery necessitates a collaborative approach, particularly in the field of purine analogue research. numberanalytics.com Interdisciplinary collaborations that bring together experts in medicinal chemistry, biology, pharmacology, and computational science are essential for success. oru.senumberanalytics.com

Academic research institutions play a crucial role in the early stages of drug discovery, from the initial design and synthesis of novel compounds to their pre-clinical evaluation. oru.segoogleapis.com Collaborations between academic groups with complementary expertise can significantly accelerate the research and development process. oru.seanr.fr

An excellent example of such a collaboration is the partnership between the Cardiovascular Research Centre at Örebro University and the National Hellenic Research Foundation. oru.se This collaboration combines expertise in chemical synthesis, in silico modeling, and biological evaluation to investigate the effects of purine-piperazine analogues on vascular inflammation and thrombosis. oru.se

These academic collaborations not only lead to high-impact scientific publications and the training of new researchers but also lay the groundwork for the development of new therapeutic agents. oru.se The open exchange of ideas and resources within these partnerships fosters innovation and is a powerful model for advancing the field of purine analogue discovery. ardc.edu.au

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.